molecular formula C11H17N3O2S B12583915 Acetamide,2-[(5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)thio]-N,N-dimethyl-

Acetamide,2-[(5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)thio]-N,N-dimethyl-

Cat. No.: B12583915
M. Wt: 255.34 g/mol
InChI Key: PKGXHGKSIKQJMS-UHFFFAOYSA-N
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Description

Acetamide,2-[(5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)thio]-N,N-dimethyl- is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring, which is a six-membered ring containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-[(5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)thio]-N,N-dimethyl- typically involves the reaction of 5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidine-2-thiol with N,N-dimethylacetamide. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the desired product. The reaction conditions may include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide to enhance the solubility of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the synthesis of intermediate compounds. The process is optimized for large-scale production, ensuring high yield and purity of the final product. Techniques such as crystallization and chromatography may be employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-[(5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)thio]-N,N-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

Acetamide,2-[(5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)thio]-N,N-dimethyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Acetamide,2-[(5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)thio]-N,N-dimethyl- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide,2-[(5-methyl-1,4-dihydro-6-oxo-pyrimidin-2-YL)thio]-N,N-dimethyl-
  • Acetamide,2-[(5-ethyl-1,4-dihydro-4-oxo-pyrimidin-2-YL)thio]-N,N-dimethyl-

Uniqueness

Acetamide,2-[(5-ethyl-1,4-dihydro-6-methyl-4-oxo-pyrimidin-2-YL)thio]-N,N-dimethyl- is unique due to the presence of the ethyl and methyl groups on the pyrimidine ring, which can influence its chemical reactivity and biological activity. These structural differences can result in variations in the compound’s pharmacokinetics and pharmacodynamics compared to similar compounds.

Properties

Molecular Formula

C11H17N3O2S

Molecular Weight

255.34 g/mol

IUPAC Name

2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dimethylacetamide

InChI

InChI=1S/C11H17N3O2S/c1-5-8-7(2)12-11(13-10(8)16)17-6-9(15)14(3)4/h5-6H2,1-4H3,(H,12,13,16)

InChI Key

PKGXHGKSIKQJMS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(NC1=O)SCC(=O)N(C)C)C

Origin of Product

United States

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